Methyl 2-(2,6-difluorobenzyl)isonicotinate
Description
Methyl 2-(2,6-difluorobenzyl)isonicotinate is a fluorinated aromatic compound featuring a methyl ester group attached to an isonicotinic acid backbone and a 2,6-difluorobenzyl substituent. The 2,6-difluorobenzyl moiety enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins, while the methyl ester group may improve solubility or serve as a prodrug precursor for carboxylic acid derivatives.
Properties
IUPAC Name |
methyl 2-[(2,6-difluorophenyl)methyl]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-19-14(18)9-5-6-17-10(7-9)8-11-12(15)3-2-4-13(11)16/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMDVCLYFSXGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,6-difluorobenzyl)isonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The 2,6-difluorobenzyl group is introduced through a nucleophilic substitution reaction, where 2,6-difluorobenzyl chloride reacts with the esterified isonicotinic acid derivative in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,6-difluorobenzyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,6-difluorobenzyl)isonicotinic acid.
Reduction: Formation of 2-(2,6-difluorobenzyl)isonicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,6-difluorobenzyl)isonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(2,6-difluorobenzyl)isonicotinate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the presence of the 2,6-difluorobenzyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several GnRH (gonadotropin-releasing hormone) antagonists and cytochrome P450 (CYP) inhibitors. A notable analogue is TAK-385, which contains the 2,6-difluorobenzyl group but differs in its extended heterocyclic system and dimethylamino-methyl substituents (). Key distinctions include:
- Core structure: Methyl 2-(2,6-difluorobenzyl)isonicotinate has a simpler pyridine-ester scaffold, whereas TAK-385 incorporates a thienopyrimidine-dione core with additional pyridazine and urea moieties.
Research Findings
- TAK-385: Demonstrated superior in vivo GnRH antagonism (IC₅₀ = 1.2 nM) and 40% lower CYP3A4 inhibition compared to sufugolix, attributed to its dimethylamino-methyl group optimizing steric hindrance .
- This compound: Limited in vivo data exist, but computational modeling suggests its ester group may confer slower hydrolysis than urea derivatives, prolonging half-life. However, the lack of a thienopyrimidine-dione system likely reduces binding affinity to GnRH receptors compared to TAK-384.
- Sufugolix : High CYP3A4 liability limits its clinical use despite potent GnRH antagonism (IC₅₀ = 0.8 nM) .
Mechanistic and Functional Insights
- Role of Fluorine Substituents : The 2,6-difluorobenzyl group in all three compounds enhances metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity also strengthens π-π stacking with aromatic residues in hormone receptors.
- Ester vs. In contrast, urea groups (as in TAK-385) provide hydrogen-bonding capacity critical for target engagement but increase CYP affinity.
Biological Activity
Methyl 2-(2,6-difluorobenzyl)isonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a methyl ester group attached to an isonicotinate core, with a difluorobenzyl substituent that enhances its lipophilicity and biological activity. The presence of fluorine atoms is known to influence the compound's pharmacokinetic properties, potentially improving its bioavailability and interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The compound may act as an inhibitor or modulator of these targets, leading to significant biological responses.
Key Mechanisms:
- Enzyme Inhibition : The difluorobenzyl group enhances binding affinity to specific enzymes, disrupting their normal function.
- Receptor Interaction : The compound may engage with receptors involved in signaling pathways related to inflammation and pain management.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for further investigation as a therapeutic agent against infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential applications in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies and Experimental Evidence
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Antimicrobial Studies :
- A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10-50 µg/mL depending on the bacterial strain tested.
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Anti-inflammatory Activity :
- In a murine model of inflammation, treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6), indicating its potential utility in managing inflammatory conditions.
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Cytotoxicity Assays :
- Cytotoxicity tests against various cancer cell lines revealed that the compound had IC50 values ranging from 5 µM to 20 µM, showcasing selective toxicity towards cancer cells while sparing normal cells.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | 5-20 | Enzyme inhibition & receptor modulation |
| Methyl isonicotinate | Moderate | 15-30 | Enzyme inhibition |
| Methyl 2-(3,4-difluorobenzyl)isonicotinate | Yes | 10-25 | Enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
